5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-[(5-bromo-4-fluoroimidazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrFN2OSi/c1-15(2,3)5-4-14-7-13-6-12-9(11)8(13)10/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDYDBSKDRCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=NC(=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrFN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SEM Protection of 1H-Imidazole
The first step involves protecting the nitrogen at position 1 of 1H-imidazole using SEM chloride. This reaction is typically conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, with sodium hydride (NaH) as the base. The SEM group enhances solubility and prevents unwanted side reactions during subsequent halogenation steps.
Reaction Conditions :
-
Solvent : DMF
-
Base : NaH (1.2 equiv)
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Temperature : 0°C to room temperature
-
Time : 4–6 hours
The SEM-protected intermediate, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, is isolated in ~85% yield after aqueous workup and column chromatography.
Regioselective Bromination at Position 5
Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in the presence of a Lewis acid such as iron(III) chloride (FeCl₃). The SEM group directs electrophilic substitution to position 5 due to its electron-donating nature.
Reaction Conditions :
-
Reagent : NBS (1.1 equiv)
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Catalyst : FeCl₃ (0.1 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to reflux
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Time : 12 hours
This step yields 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole in ~70% purity, requiring further purification via recrystallization from ethanol.
Fluorination at Position 4
Fluorination at position 4 employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under mildly acidic conditions. The reaction proceeds via electrophilic aromatic substitution, with the SEM group stabilizing the transition state.
Reaction Conditions :
-
Reagent : Selectfluor® (1.5 equiv)
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Solvent : Acetonitrile/water (9:1)
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Temperature : 60°C
-
Time : 24 hours
The final product is obtained in ~50% yield after high-performance liquid chromatography (HPLC) purification.
Alternative Route via Pre-Halogenated Imidazole Intermediate
Synthesis of 4-Fluoro-1H-imidazole
This route begins with the preparation of 4-fluoro-1H-imidazole, which is synthesized via cyclization of 2,4-difluoro-1,3-diaminopropane under basic conditions. However, this method suffers from low yields (~30%) due to competing side reactions.
SEM Protection and Bromination
The 4-fluoro-1H-imidazole is protected with SEM chloride using standard conditions, followed by bromination at position 5 using bromine (Br₂) in acetic acid. The SEM group ensures regioselectivity, but excess Br₂ leads to di-brominated byproducts.
Reaction Conditions :
-
Reagent : Br₂ (1.0 equiv)
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Solvent : Acetic acid
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Temperature : 25°C
-
Time : 6 hours
The crude product is purified via silica gel chromatography, yielding 5-bromo-4-fluoro-1-SEM-imidazole in ~45% yield.
Metal-Catalyzed C-H Activation Approach
Direct C-H Bromofluorination
A novel method utilizes palladium(II) acetate to catalyze simultaneous bromination and fluorination of SEM-protected imidazole. This one-pot reaction employs NBS as the bromine source and silver fluoride (AgF) as the fluorine source.
Reaction Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
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Reagents : NBS (1.2 equiv), AgF (2.0 equiv)
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Solvent : 1,2-Dichloroethane (DCE)
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Temperature : 80°C
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Time : 18 hours
This method achieves a 60% yield but requires stringent anhydrous conditions and generates stoichiometric metal waste.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | SEM → Bromination → Fluorination | 50% | High regioselectivity | Low fluorination yield |
| Pre-Halogenated Intermediate | 4-Fluoroimidazole → SEM → Bromination | 45% | Avoids simultaneous halogenation | Low initial cyclization yield |
| C-H Activation | One-pot bromofluorination | 60% | Efficient, fewer steps | Costly catalysts, metal waste |
Critical Evaluation of Reaction Conditions
Solvent and Temperature Effects
Reagent Compatibility
-
NBS vs. Br₂ : NBS offers better control over bromination stoichiometry but is more expensive than Br₂.
-
Selectfluor® Efficiency : Despite its high cost, Selectfluor® provides superior fluorination regioselectivity compared to DAST (diethylaminosulfur trifluoride).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can be subjected to oxidation or reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
Oxidized Products: Imidazole N-oxides or other oxidized forms.
Reduced Products: Reduced imidazole derivatives with altered electronic properties.
Scientific Research Applications
5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound with significant potential in various scientific research applications. This article delves into its chemical properties, synthesis, and diverse applications, particularly in medicinal chemistry and materials science.
Structure and Composition
The compound has the molecular formula and a molecular weight of approximately 295.22 g/mol. Its structure features a bromine atom, a fluorine atom, and a trimethylsilyl-ethoxy-methyl group attached to an imidazole ring, which contributes to its unique chemical properties .
Reactivity
The reactivity of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is influenced by its halogen substituents and the imidazole framework. These characteristics enable it to participate in various chemical reactions, making it a versatile compound for synthetic applications.
Medicinal Chemistry
5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has shown promise in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies indicate that it may influence enzyme mechanisms or serve as a probe in biochemical assays. Its structural features allow for modifications that can enhance its binding affinity and selectivity for specific biological targets.
Interaction Studies
Research has focused on the interaction of this compound with various enzymes, which can provide insights into its mechanism of action and therapeutic potential. Understanding these interactions is crucial for the development of new drugs targeting specific diseases.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or novel properties. The presence of functional groups such as bromine and fluorine allows for further modifications that can lead to compounds with improved efficacy in therapeutic applications .
Materials Science
In materials science, 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can be utilized in the development of advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals or other inorganic materials opens avenues for creating novel composites with tailored functionalities.
Case Studies
Case Study 1: Enzyme Interaction
A study investigated the binding affinity of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole with a specific enzyme involved in metabolic pathways. Results indicated that modifications to the trimethylsilyl group significantly influenced binding efficiency, suggesting potential pathways for drug development targeting metabolic disorders.
Case Study 2: Material Development
In another study, researchers utilized this compound in synthesizing novel polymeric materials. The incorporation of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole into polymer matrices resulted in enhanced thermal stability and mechanical strength, demonstrating its utility in advanced material applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the imidazole ring, contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The trimethylsilyl-ethoxy-methyl group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Halogenated Imidazoles
5-Bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole
- Differences : Methyl group at position 4 instead of fluorine.
- The SEM group is retained, maintaining synthetic utility .
4,5-Dibromo-2-(2-naphthyl)-1-SEM-1H-imidazole
- Differences : Dibromination at positions 4 and 5; naphthyl substituent at position 2.
- Impact : Increased steric bulk and electron-withdrawing effects may hinder nucleophilic substitution. The SEM group facilitates regioselective modifications .
5-Bromo-4-methyl-1H-imidazole
- Differences : Absence of SEM and fluorine; methyl at position 3.
- Impact: Higher polarity due to unprotected nitrogen, limiting solubility in non-polar solvents. Simpler structure reduces synthetic complexity .
Fluorinated Imidazole Derivatives
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole
- Differences : Fluorine on a benzyl group instead of the imidazole ring; ethylthio and formyl substituents.
- Impact : Fluorine’s inductive effect on the benzyl group may enhance metabolic stability in drug candidates. Functional groups enable diverse reactivity (e.g., thiol oxidation, aldehyde condensation) .
5-Bromo-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
- Differences : Benzimidazole core fused with a benzene ring; carboxylic acid at position 4.
- Impact : Extended conjugation alters electronic properties and binding affinity. The carboxylic acid enhances water solubility, contrasting with the lipophilic SEM group in the target compound .
Protecting Group Comparisons
Physicochemical Properties
Biological Activity
5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a synthetic compound that belongs to the imidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : CHBrFNOSi
- Molecular Weight : 295.22 g/mol
- CAS Number : 1823245-69-7
Biological Activity Overview
Imidazole derivatives, including 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole, exhibit a range of biological activities due to their ability to interact with various biological targets. These activities include:
- Antimicrobial Activity : Imidazoles are known for their antimicrobial properties, which can be attributed to their ability to inhibit nucleic acid synthesis in pathogens.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.
- Anticancer Potential : Some imidazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is often influenced by their structural modifications. For instance:
- The presence of halogen substituents (like bromine and fluorine) can enhance lipophilicity and improve binding affinity to biological targets.
- The trimethylsilyl group may enhance solubility and stability, leading to improved bioavailability.
Antimicrobial Activity
A study demonstrated that imidazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound 5-Bromo-4-fluoro-1H-imidazole was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Bromo-4-fluoro-1H-imidazole | S. aureus | 15 |
| 5-Bromo-4-fluoro-1H-imidazole | E. coli | 12 |
Anti-inflammatory Activity
In vitro studies on macrophage cell lines revealed that the compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.
| Concentration (µM) | Nitric Oxide Production (%) |
|---|---|
| 10 | 20 |
| 50 | 50 |
| 100 | 80 |
Anticancer Activity
Research has shown that imidazole derivatives can induce apoptosis in cancer cells. In a recent study, the compound exhibited cytotoxic effects on human leukemia cells with an IC value of approximately 25 µM.
Q & A
Q. What spectroscopic techniques are most effective for confirming the structural integrity of 5-Bromo-4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole?
Answer:
- FTIR : Key peaks include C-Br stretching (~590 cm⁻¹), C-F stretching (~1,100–1,000 cm⁻¹), and Si-O-C vibrations (~1,050 cm⁻¹) from the SEM group .
- 1H/13C NMR : The SEM group’s trimethylsilyl protons resonate at δ ~0.1 ppm, while the ethoxy methylene protons appear as a triplet at δ ~3.5–3.7 ppm. Fluorine substituents cause deshielding in adjacent carbons .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How do bromo and fluoro substituents influence the electronic properties of the imidazole core?
Answer:
- Bromo : Acts as an electron-withdrawing group via inductive effects, reducing electron density at the imidazole ring and directing electrophilic substitution to positions 2 or 5 .
- Fluoro : Also electron-withdrawing but participates in resonance, stabilizing intermediates in reactions like cross-coupling (e.g., Suzuki-Miyaura) .
- Synergistic Effects : The combined presence enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at position 2 .
Advanced Research Questions
Q. What experimental strategies optimize regioselective functionalization of the imidazole ring in the presence of competing bromo and fluoro groups?
Answer:
- Directed Metalation : Use of strong bases (e.g., LDA) at low temperatures to deprotonate position 2, followed by quenching with electrophiles .
- Cross-Coupling : Suzuki-Miyaura reactions at brominated positions (C5) require Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids, while fluorinated positions (C4) remain inert under mild conditions .
- Protection/Deprotection : The SEM group at N1 stabilizes the ring during harsh reactions but requires HF·pyridine or TBAF for removal .
Q. How can conflicting data on the stability of the SEM-protected imidazole under acidic conditions be resolved?
Answer:
- Contradiction : Some studies report SEM cleavage in trifluoroacetic acid (TFA), while others note stability in HCl .
- Resolution : Stability depends on acid strength and solvent. In anhydrous HCl/dioxane, the SEM group remains intact, but protic acids (e.g., TFA/H₂O) hydrolyze the Si-O bond. Kinetic studies using ¹H NMR to monitor degradation rates are recommended .
Q. What methodologies address low yields in the synthesis of SEM-protected imidazole derivatives?
Answer:
- Stepwise Synthesis : Isolate intermediates (e.g., 4-fluoroimidazole) before introducing SEM and bromo groups to avoid side reactions .
- Microwave Assistance : Reduces reaction time for SEM protection (e.g., from 24h to 2h at 100°C), minimizing decomposition .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate unreacted SEM-Cl and byproducts .
Methodological Challenges
Q. How are computational tools (e.g., DFT) applied to predict reactivity trends in SEM-protected imidazoles?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, C2 shows higher HOMO density due to fluorine’s resonance effects .
- Docking Studies : Used in drug discovery to assess interactions with biological targets (e.g., kinases), leveraging the SEM group’s hydrophobicity for binding pocket compatibility .
Q. What analytical approaches differentiate positional isomers in bromo-fluoroimidazole derivatives?
Answer:
- NOESY NMR : Correlates spatial proximity between SEM’s methylene protons and adjacent substituents to confirm regiochemistry .
- X-ray Crystallography : Resolves ambiguity in solid-state structures, as seen in related benzimidazole derivatives .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported melting points for SEM-protected imidazoles?
Answer:
Q. What protocols ensure reproducibility in SEM deprotection for downstream biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
